molecular formula C34H30N4O3 B2425506 N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)(indan-5-ylamino)formamide CAS No. 1796922-20-7

N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)(indan-5-ylamino)formamide

Cat. No. B2425506
M. Wt: 542.639
InChI Key: NETYJVIOPGRDHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)(indan-5-ylamino)formamide is a useful research compound. Its molecular formula is C34H30N4O3 and its molecular weight is 542.639. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)(indan-5-ylamino)formamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)(indan-5-ylamino)formamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Vasopressin Receptor Antagonists

A study conducted by Ohkawa et al. (1999) delved into the synthesis and characterization of 2,6-diaza-5-oxobicyclo[5.4.0]undeca-1(7),8,10-triene derivatives as vasopressin V1 and V2 receptor antagonists. The synthesized compounds showcased high affinity potential for V2 receptors and moderate affinity for V1 receptors. A specific compound, characterized by its affinity and selectivity for V2 receptors, demonstrated significant diuretic effects when orally administered to rats, indicating its potential therapeutic application for conditions like hyponatremia or heart failure where vasopressin antagonism is beneficial (Ohkawa et al., 1999).

Chemical Synthesis and Biological Activity

Ahmed (2017) explored the chemical reactions of certain enaminone derivatives, resulting in the production of compounds with notable anti-inflammatory and antimicrobial activities. This study provided insight into the synthetic versatility of these compounds and their potential applications in developing new therapeutic agents (Ahmed, 2017).

Antitumor Properties

Stevens et al. (1984) synthesized a novel broad-spectrum antitumor agent, 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, which demonstrated curative activity against L-1210 and P388 leukemia. The compound is thought to act as a prodrug modification of an acyclic triazene, highlighting its potential in cancer therapy (Stevens et al., 1984).

Molecular Structures and Pharmaceutical Applications

Salazar et al. (1993) conducted a study on the molecular structures of N-(pyrazol-1-yl) formamide and N-(indazol-1-yl) formamide, utilizing X-ray crystallography and dynamic NMR spectroscopy. The research offered valuable insights into the molecular configurations and electronic properties of these compounds, which can be fundamental in the development of pharmaceuticals (Salazar et al., 1993).

properties

IUPAC Name

1-(2,3-dihydro-1H-inden-5-yl)-3-[1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H30N4O3/c1-22-10-5-6-15-27(22)30(39)21-38-29-17-8-7-16-28(29)31(24-11-3-2-4-12-24)36-32(33(38)40)37-34(41)35-26-19-18-23-13-9-14-25(23)20-26/h2-8,10-12,15-20,32H,9,13-14,21H2,1H3,(H2,35,37,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NETYJVIOPGRDHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)CN2C3=CC=CC=C3C(=NC(C2=O)NC(=O)NC4=CC5=C(CCC5)C=C4)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)(indan-5-ylamino)formamide

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